molecular formula C6H10O4 B2371349 2-[(3S)-oxolan-3-yl]oxyacetic acid CAS No. 1309165-99-8

2-[(3S)-oxolan-3-yl]oxyacetic acid

Cat. No.: B2371349
CAS No.: 1309165-99-8
M. Wt: 146.142
InChI Key: ZZEMYDVVPYLDBT-YFKPBYRVSA-N
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Description

It is a white crystalline powder that is soluble in water and has a melting point of 120-122°C. This compound is used in various fields such as medical research, environmental research, and industrial research.

Properties

IUPAC Name

2-[(3S)-oxolan-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEMYDVVPYLDBT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3S)-oxolan-3-yl]oxyacetic acid typically involves the reaction of tetrahydrofuran with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 2-[(3S)-oxolan-3-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3S)-oxolan-3-yl]oxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(3S)-oxolan-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, including the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(3S)-oxolan-3-yl]oxyacetic acid can be compared with other similar compounds, such as:

    Tetrahydrofuran-3-yl acetic acid: Similar structure but different functional groups.

    Oxolane-3-carboxylic acid: Similar ring structure but different substituents.

    3-Hydroxyoxolane-2-carboxylic acid: Similar ring structure with an additional hydroxyl group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties

Biological Activity

2-[(3S)-oxolan-3-yl]oxyacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological properties of this compound, highlighting key findings from various studies and presenting relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O4C_6H_{10}O_4, with a molecular weight of approximately 146.14 g/mol. The compound features an oxolane (tetrahydrofuran) ring, which contributes to its biological activity through structural interactions with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound exhibits moderate antibacterial activity, warranting further exploration for potential therapeutic applications in treating infections.

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. A study conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
HeLa25Caspase activation
MCF-730Cell cycle arrest at G2/M phase

The apoptosis induction was confirmed through flow cytometry and Western blot analyses, indicating that the compound may disrupt critical cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It potentially binds to cellular receptors that regulate apoptosis and cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the use of this compound in combination with traditional antibiotics to enhance antimicrobial efficacy. The synergistic effects observed in vitro suggest a promising avenue for developing combination therapies to combat resistant bacterial strains.

Another study focused on the compound's role as an adjunct treatment in cancer therapy, demonstrating enhanced efficacy when used alongside established chemotherapeutic agents like doxorubicin. This combination resulted in reduced side effects and improved patient outcomes in preclinical models.

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